molecular formula C19H22N4O2S B11184768 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11184768
M. Wt: 370.5 g/mol
InChI Key: ZSWBANGIIAFGEQ-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethylsulfanyl group, and a triazoloquinazoline core

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the triazoloquinazoline core.

    Addition of the Ethylsulfanyl Group: The ethylsulfanyl group is added through a nucleophilic substitution reaction, where an ethylthiol reacts with the intermediate compound.

Industrial production methods for this compound would involve optimizing these synthetic routes to achieve high yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazoloquinazoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Interaction with Receptors: It may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents, which may exhibit different biological activities and chemical properties.

    Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl groups but different core structures, which may have varying applications and effects.

    Ethylsulfanyl Compounds: Compounds with ethylsulfanyl groups but different overall structures, which may be used in different industrial and research contexts.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-2-ethylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H22N4O2S/c1-3-25-13-10-8-12(9-11-13)17-16-14(6-5-7-15(16)24)20-18-21-19(26-4-2)22-23(17)18/h8-11,17H,3-7H2,1-2H3,(H,20,21,22)

InChI Key

ZSWBANGIIAFGEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC

Origin of Product

United States

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